

UNC569 tumor burden reduction vs vehicle

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Compound Focus: **unc569**

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Efficacy Data and Comparison

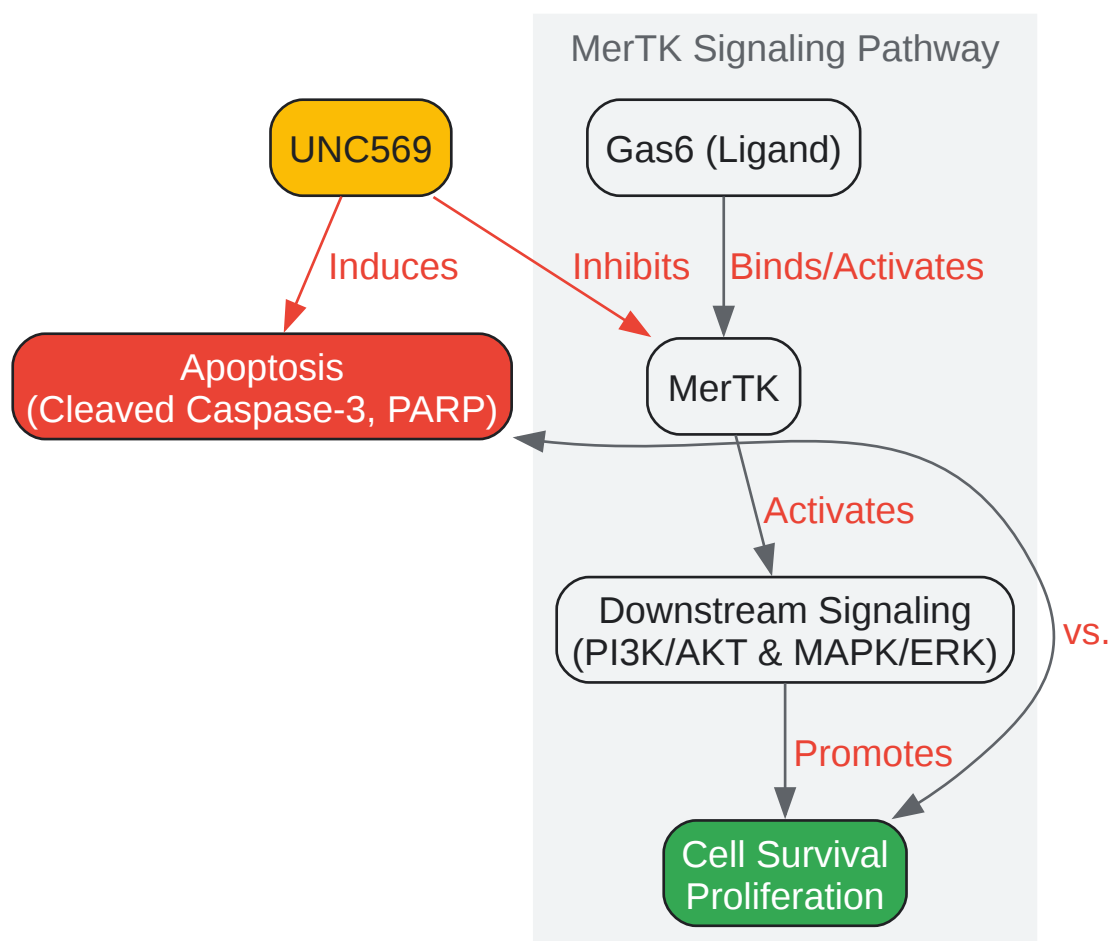
The table below summarizes the key experimental data on **UNC569**'s efficacy from relevant studies:

Study Model	Efficacy Outcome	Dosage & Administration	Mechanistic Insights & Additional Effects	Citation
Zebrafish T-ALL model	>50% reduction in tumor burden vs. vehicle/mock-treated fish.	4 µM for 2 weeks (continuous immersion).	Inhibited Mer activation and downstream ERK1/2 and AKT signaling; induced apoptosis.	[1] [2]
Human B-ALL 697 cells	Inhibited Mer phosphorylation (IC ₅₀ = 141 nM).	In vitro treatment (1 µM for 1.5 hours for signaling studies).	Reduced proliferation/survival; increased chemosensitivity; induced apoptosis (cleaved Caspase-3/PARP).	[2] [3]
Human T-ALL Jurkat cells	Inhibited Mer phosphorylation (IC ₅₀ = 193 nM).	In vitro treatment (1 µM for 1.5 hours for signaling studies).	Reduced proliferation/survival; increased chemosensitivity; induced apoptosis	[2] [3]

Study Model	Efficacy Outcome	Dosage & Administration	Mechanistic Insights & Additional Effects	Citation
			(cleaved Caspase-3/PARP).	
Atypical Teratoid/Rhabdoid Tumor (AT/RT) BT12 cells	Inhibited Mer phosphorylation.	In vitro treatment.	Reduced colony formation in soft agar.	[2]
Mouse PK study	Good oral bioavailability (57%).	3 mg/kg (single dose, oral administration).	Favorable drug-like properties (low systemic clearance, high volume of distribution).	[3] [4]

Mechanism of Action and Signaling Pathway

UNC569 is a **reversible and ATP-competitive inhibitor** that specifically targets the Mer receptor tyrosine kinase (MerTK) [3] [4]. The following diagram illustrates how **UNC569** exerts its antitumor effects by disrupting key cellular survival pathways:



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As the diagram shows, **UNC569** binds to MerTK, preventing its activation by ligands like Gas6. This inhibition blocks the downstream **PI3K/AKT** and **MAPK/ERK** signaling pathways, which are critical for cell survival and proliferation. The dampening of these pro-survival signals leads to the activation of apoptotic machinery, evidenced by increased levels of **cleaved Caspase-3** and **cleaved PARP** [2] [3] [4].

Key Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies:

- **In Vitro Mer Phosphorylation Inhibition (IC₅₀ Determination)** [2]:

- **Cell Treatment:** ALL cell lines (e.g., 697, Jurkat) are treated with a range of **UNC569** concentrations.
 - **Stimulation & Lysis:** Cells are stimulated with pervanadate to stabilize protein phosphorylation, then lysed.
 - **Immunoprecipitation & Western Blot:** Mer protein is immunoprecipitated from cell lysates. Phosphorylated and total Mer are detected using specific antibodies.
 - **Quantification:** Band densities are measured, and IC_{50} values are calculated using non-linear regression analysis.
- **In Vivo Zebrafish T-ALL Model [1] [2]:**
 - **Model Generation:** MYC transgenic zebrafish that develop T-ALL are used. Leukemic lymphoblasts express Mer and green fluorescent protein (GFP).
 - **Drug Administration:** Fish are immersed in a solution containing 4 μ M **UNC569** for two weeks.
 - **Tumor Burden Quantification:** Fluorescence intensity is measured and used as a quantitative indicator of tumor burden, which is then compared to vehicle-treated controls.
 - **Apoptosis Assay (Western Blot) [2] [3]:**
 - **Cell Treatment:** Cells are treated with **UNC569** (e.g., 0.4-2 μ M for 24 hours).
 - **Protein Extraction & Western Blot:** Whole cell lysates are prepared and analyzed by Western blotting.
 - **Apoptosis Marker Detection:** Membranes are probed with antibodies against **cleaved Caspase-3** and **cleaved PARP**, which are hallmark indicators of apoptosis.

Interpretation and Context for Researchers

- **Specificity Profile:** While **UNC569** is a potent Mer inhibitor ($IC_{50} = 2.9$ nM), it also inhibits other TAM family members, **Axl ($IC_{50} = 37$ nM)** and **Tyro3 ($IC_{50} = 48$ nM)** [3] [4]. This broader activity could be beneficial or off-target, depending on the therapeutic context.
- **Research Applicability:** The compelling data on **UNC569** has helped validate MerTK as a therapeutic target and has paved the way for the development of next-generation inhibitors, such as **UNC1062**, **UNC2025**, and **UNC2250**, which have been studied in other cancers like AML and mantle cell lymphoma [5] [6].

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References

1. , a novel small-molecule mer inhibitor with efficacy against... UNC 569 [pubmed.ncbi.nlm.nih.gov]
2. UNC569, a novel small molecule Mer inhibitor with efficacy ... [pmc.ncbi.nlm.nih.gov]
3. hydrochloride | TAM Receptor | TAM Receptor | TargetMol UNC 569 [targetmol.com]
4. UNC569 | Mer RTK Inhibitor [medchemexpress.com]
5. Effects of MERTK Inhibitors UNC569 and UNC1062 on the ... [ar.iiarjournals.org]
6. The proto-oncogene Mer tyrosine kinase is a novel ... [jhoonline.biomedcentral.com]

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